molecular formula C10H13NO B14467158 N-(3,4-Dimethylphenyl)-N-methylformamide CAS No. 65772-53-4

N-(3,4-Dimethylphenyl)-N-methylformamide

Cat. No.: B14467158
CAS No.: 65772-53-4
M. Wt: 163.22 g/mol
InChI Key: GSYRCYFETPCQPL-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-N-methylformamide is an organic compound characterized by the presence of a formamide group attached to a 3,4-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-N-methylformamide typically involves the reaction of 3,4-dimethylaniline with N-methylformamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used methods include catalytic hydrogenation and amide bond formation reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-N-methylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the formamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include substituted amides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-N-methylformamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3,4-Dimethylphenyl)-N-methylformamide exerts its effects involves interactions with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethylphenyl)-N-methylacetamide
  • N-(3,4-Dimethylphenyl)-N-methylpropionamide
  • N-(3,4-Dimethylphenyl)-N-methylbutyramide

Uniqueness

N-(3,4-Dimethylphenyl)-N-methylformamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the formamide group and the 3,4-dimethyl substitution pattern on the phenyl ring contribute to its unique properties.

Properties

CAS No.

65772-53-4

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-N-methylformamide

InChI

InChI=1S/C10H13NO/c1-8-4-5-10(6-9(8)2)11(3)7-12/h4-7H,1-3H3

InChI Key

GSYRCYFETPCQPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(C)C=O)C

Origin of Product

United States

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